(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reactivity order of methylene carbon is greater than the amide nitrogen and can undergo Knoevenagel condensation with substituted benzaldehydes to give 2-cyano-3-(substituted phenyl) acrylamides .Scientific Research Applications
Antirheumatic Potential
The compound and its metal complexes have shown significant antioxidant, analgesic, and antirheumatic effects, particularly the copper complex (Sherif & Hosny, 2014).
Synthesis and Polymerization
A novel method for synthesizing and polymerizing related compounds into polymers with potential applications in materials science has been established. These polymers exhibit interesting properties like thermal stability and biological activity (Elsabee, Ali, Mokhtar, & Eweis, 2011).
Anticancer Properties
Certain derivatives have shown potent anticancer activity, particularly against liver cancer cells. These compounds demonstrate an ability to downregulate tumor markers and induce DNA damage in cancer cells, suggesting their potential as therapeutic agents (Sroor, Aboelenin, Mahrous, Mahmoud, Elwahy, & Abdelhamid, 2020).
Antimicrobial Activity
Some derivatives exhibit significant antimicrobial properties. This finding opens up avenues for further research in developing new antimicrobial agents based on these compounds (Shams, Mohareb, Helal, & Mahmoud, 2011).
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-28-20(25)17-15-4-2-3-5-16(15)29-19(17)22-18(24)13(11-21)10-12-6-8-14(9-7-12)23(26)27/h6-10H,2-5H2,1H3,(H,22,24)/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSVMQMFSIPTL-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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